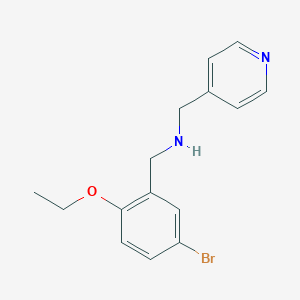![molecular formula C14H12N2O2S2 B279545 N-[2-(methylthio)phenyl]-1,2-benzisothiazol-3-amine 1,1-dioxide](/img/structure/B279545.png)
N-[2-(methylthio)phenyl]-1,2-benzisothiazol-3-amine 1,1-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(methylthio)phenyl]-1,2-benzisothiazol-3-amine 1,1-dioxide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic benefits. It belongs to the class of benzisothiazolone derivatives and is commonly referred to as MMBI.
Wirkmechanismus
The exact mechanism of action of MMBI is not fully understood. However, it has been proposed that MMBI exerts its antitumor activity by inhibiting the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. MMBI has also been shown to induce cell cycle arrest and apoptosis in cancer cells. In addition, MMBI has been reported to inhibit the activity of the transcription factor NF-κB, which plays a key role in regulating the immune response and inflammation.
Biochemical and Physiological Effects:
MMBI has been shown to exhibit several biochemical and physiological effects. It has been reported to inhibit the production of reactive oxygen species (ROS) and to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. MMBI has also been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6. In addition, MMBI has been reported to enhance the activity of the immune system by increasing the production of cytokines such as IFN-γ and IL-2.
Vorteile Und Einschränkungen Für Laborexperimente
MMBI has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high yields and purity. MMBI is also stable under normal laboratory conditions and can be stored for long periods without significant degradation. However, MMBI has some limitations for lab experiments. It is not water-soluble and requires the use of organic solvents for its preparation and handling. In addition, MMBI can be toxic at high concentrations, and care should be taken when handling the compound.
Zukünftige Richtungen
For the research on MMBI include the development of MMBI-based drugs, investigation of its mechanism of action, and the development of new synthetic methods for MMBI and its analogs.
Synthesemethoden
The synthesis of MMBI involves the reaction of 2-mercaptoaniline with 2-chloro-1,1-dioxidebenzisothiazole in the presence of a base. The resulting product is then subjected to methylation with methyl iodide to obtain MMBI. The synthesis of MMBI has been reported in various scientific journals, and the procedure has been optimized to obtain high yields and purity.
Wissenschaftliche Forschungsanwendungen
MMBI has been extensively studied for its potential therapeutic benefits in various diseases. It has been reported to exhibit antitumor, anti-inflammatory, and antioxidant activities. Several studies have shown that MMBI can inhibit the growth of various cancer cell lines, including breast, lung, and liver cancer. In addition, MMBI has been shown to reduce inflammation in animal models of inflammatory bowel disease and rheumatoid arthritis. MMBI has also been reported to possess neuroprotective properties and can protect against oxidative stress-induced damage in neurons.
Eigenschaften
Molekularformel |
C14H12N2O2S2 |
|---|---|
Molekulargewicht |
304.4 g/mol |
IUPAC-Name |
N-(2-methylsulfanylphenyl)-1,1-dioxo-1,2-benzothiazol-3-amine |
InChI |
InChI=1S/C14H12N2O2S2/c1-19-12-8-4-3-7-11(12)15-14-10-6-2-5-9-13(10)20(17,18)16-14/h2-9H,1H3,(H,15,16) |
InChI-Schlüssel |
CCAYRTVUHSPBJY-UHFFFAOYSA-N |
SMILES |
CSC1=CC=CC=C1NC2=NS(=O)(=O)C3=CC=CC=C32 |
Kanonische SMILES |
CSC1=CC=CC=C1NC2=NS(=O)(=O)C3=CC=CC=C32 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N,N-dimethyl-4-[({2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethyl}amino)methyl]aniline](/img/structure/B279463.png)
![N-(1,3-benzodioxol-5-ylmethyl)-N-[3-(2-pyrimidinylsulfanyl)propyl]amine](/img/structure/B279465.png)
![1-(4-{5-[({3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]propyl}amino)methyl]furan-2-yl}phenyl)ethanol](/img/structure/B279473.png)
![1-[(2-{[(5-Phenyl-2-furyl)methyl]amino}ethyl)amino]-2-propanol](/img/structure/B279474.png)
![4-[({[5-(4-Fluorophenyl)-2-furyl]methyl}amino)methyl]benzoic acid](/img/structure/B279476.png)
![N-(tert-butyl)-N-{3-phenyl-3-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]-2-propenyl}amine](/img/structure/B279479.png)
![N-{2-[(4-chlorobenzyl)oxy]-3-methoxybenzyl}-N-[2-(diethylamino)ethyl]amine](/img/structure/B279480.png)
![N-{3-[(2-chlorobenzyl)oxy]benzyl}-N-[2-(dimethylamino)ethyl]amine](/img/structure/B279481.png)
![N-{4-[(2-chloro-4-fluorobenzyl)oxy]-3-methoxybenzyl}-N-(4-pyridinylmethyl)amine](/img/structure/B279483.png)
![N-{4-[(2-chloro-4-fluorobenzyl)oxy]-3-methoxybenzyl}-N-(2-pyridinylmethyl)amine](/img/structure/B279484.png)
![N-{2-[(4-chlorobenzyl)oxy]-3-methoxybenzyl}-2-methoxyethanamine](/img/structure/B279485.png)
![N-{4-[(2-chlorobenzyl)oxy]benzyl}-2-(morpholin-4-yl)ethanamine](/img/structure/B279486.png)

